(R)-3-N-Cbz-amino-2,6-dioxo-piperidine
CAS No.: 179915-11-8
Cat. No.: VC20916701
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179915-11-8 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1 |
| Standard InChI Key | JJFWWAGUYKLJRN-SNVBAGLBSA-N |
| Isomeric SMILES | C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Classification
(R)-3-N-Cbz-amino-2,6-dioxo-piperidine is a protected amino derivative compound identified by the CAS registry number 179915-11-8 . The compound features a piperidine-2,6-dione (glutarimide) core structure with an amino group at the 3-position that has been protected with a benzyloxycarbonyl (Cbz) group . The stereochemistry at the 3-position is specifically in the (R) configuration, which is a critical aspect of its molecular identity and biological relevance . This compound belongs to the broader class of N-protected amino derivatives, which are extensively utilized in organic synthesis, particularly in the preparation of peptides and pharmaceutically active compounds.
Molecular Structure and Properties
Structural Composition
The molecular structure of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine comprises a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, forming the glutarimide core . The 3-position contains a stereogenic center with the (R) configuration, bearing an amino group that is protected by a benzyloxycarbonyl (Cbz) group . The Cbz group consists of a benzyl ester of carbamic acid, providing protection to the amino functionality while allowing for selective deprotection under appropriate conditions.
Physicochemical Properties
The compound possesses the following fundamental properties:
Chemical Nomenclature and Alternative Designations
Relationship to Structurally Similar Compounds
Parent Compound Relationship
(R)-3-N-Cbz-amino-2,6-dioxo-piperidine is structurally related to (R)-3-Amino-piperidine-2,6-dione (CAS: 673485-72-8), which represents the deprotected form of the compound . The removal of the Cbz protecting group from (R)-3-N-Cbz-amino-2,6-dioxo-piperidine would yield (R)-3-Amino-piperidine-2,6-dione, which has a simpler molecular formula of C5H8N2O2 and a lower molecular weight of 128.13 g/mol .
Racemic Counterpart
The racemic counterpart, 3-Aminopiperidine-2,6-dione (CAS: 2353-44-8), lacks the specific (R) stereochemistry and contains a mixture of both (R) and (S) enantiomers . This racemic version would exhibit different properties in chiral environments and potentially different biological activities compared to the enantiomerically pure (R) form.
Chemical Reactivity and Functional Group Analysis
Cbz Protecting Group Reactivity
The benzyloxycarbonyl (Cbz) protecting group is a key reactive site in the molecule. This group can be selectively removed under specific conditions:
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Catalytic hydrogenation using hydrogen gas with palladium catalysts
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Treatment with hydrogen bromide in acetic acid
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Reaction with specific nucleophiles under controlled conditions
The selective removal of this protecting group is a critical transformation in synthetic pathways utilizing this compound, yielding the free amino derivative for subsequent reactions.
Glutarimide Core Reactivity
The glutarimide core (2,6-dioxopiperidine) presents several reactive sites:
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The imide NH group can participate in alkylation reactions
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The carbonyl groups are susceptible to nucleophilic attack
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The α-positions adjacent to the carbonyl groups may undergo deprotonation and subsequent functionalization
These reactivity patterns make (R)-3-N-Cbz-amino-2,6-dioxo-piperidine a versatile intermediate in the synthesis of more complex structures.
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